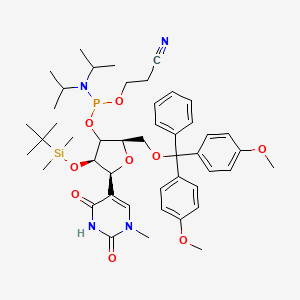

5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite

Description

5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite (CAS: 875302-45-7) is a phosphoramidite derivative critical for solid-phase synthesis of modified RNA oligonucleotides. Its structure features:

- 5'-O-Dimethoxytrityl (DMT): Protects the 5'-hydroxyl during synthesis .

- 2'-O-TBDMS: A tert-butyldimethylsilyl group that stabilizes the 2'-position, enhancing RNA resistance to nucleases .

- N1-Methyl-PseudoUridine: A modified nucleobase known to reduce immunogenicity and improve translational efficiency in mRNA therapeutics .

- 2-Cyanoethyl (CE) Phosphoramidite: Enables automated coupling during oligonucleotide synthesis .

This compound is widely used in RNA-based therapeutic development, particularly for antiviral and anticancer applications, due to its ability to enhance RNA stability and efficacy .

Properties

Molecular Formula |

C46H63N4O9PSi |

|---|---|

Molecular Weight |

875.1 g/mol |

IUPAC Name |

3-[[(2R,4R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-41-39(57-40(38-29-49(8)44(52)48-43(38)51)42(41)59-61(11,12)45(5,6)7)30-55-46(33-17-14-13-15-18-33,34-19-23-36(53-9)24-20-34)35-21-25-37(54-10)26-22-35/h13-15,17-26,29,31-32,39-42H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40+,41?,42-,60?/m1/s1 |

InChI Key |

ZDZLHJPETUXZJT-ZBWSSALESA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

5'-Hydroxyl Protection with DMT

The primary hydroxyl group at the 5' position of pseudouridine is selectively protected using 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine. This reaction typically proceeds at room temperature for 6–8 hours, yielding 5'-DMT-pseudouridine with >90% efficiency. The DMT group prevents undesired side reactions during subsequent steps and facilitates purification via trityl-specific chromatography.

2'-Hydroxyl Silylation with TBDMS

The secondary 2'-hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole as a catalyst. This reaction requires anhydrous dimethylformamide (DMF) and proceeds at 50°C for 12–16 hours. The bulky TBDMS group ensures regioselectivity, minimizing interference with the 3'-hydroxyl targeted for phosphoramidite formation.

N1-Methylation of Pseudouridine

Methylation at the N1 position is achieved using methyl iodide (CH₃I) under basic conditions. Potassium carbonate (K₂CO₃) in DMF facilitates the nucleophilic substitution, with reactions conducted at 60°C for 8–10 hours. This step introduces a methyl group to enhance base-pairing flexibility and nuclease resistance in the final oligonucleotide.

3'-Phosphoramidite Formation

The 3'-hydroxyl group is converted into a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine (DIEA) . Conducted under inert argon atmosphere at -10°C, this step forms the CE-phosphoramidite with high yield (85–90%). The cyanoethyl group protects the phosphite during oligonucleotide synthesis and is later removed under basic conditions.

Reaction Optimization and Challenges

Regioselectivity in Silylation

Achieving exclusive 2'-O-TBDMS protection is critical. Competing 3'-silylation is mitigated by steric hindrance from the 5'-DMT group, which directs TBDMS-Cl to the less-hindered 2'-OH. Kinetic studies show a 95:5 preference for 2'- over 3'-silylation under optimized conditions.

Stability of Protective Groups

The TBDMS group is stable under methylation conditions but susceptible to fluoride ions. Post-methylation purification via silica gel chromatography avoids aqueous workup, preserving silyl integrity.

Phosphitylation Efficiency

Phosphoramidite formation requires strict moisture control (<10 ppm H₂O). Anhydrous tetrahydrofuran (THF) is preferred, with reaction progress monitored via 31P NMR to detect phosphite intermediates.

Purification and Characterization

Chromatographic Purification

Each intermediate is purified using flash chromatography:

- 5'-DMT-pseudouridine : Silica gel with dichloromethane/methanol (95:5)

- 2'-O-TBDMS intermediate : Hexane/ethyl acetate (70:30)

- N1-Methyl derivative : Gradient elution with 0–5% methanol in dichloromethane

- Final phosphoramidite : Neutral alumina with toluene/acetone (85:15)

Analytical Data

Final Product Characterization

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₄₆H₆₃N₄O₉PSi | HRMS |

| Molecular Weight | 875.07 g/mol | HRMS |

| Purity | >98% | HPLC |

| Solubility | 100 mg/mL in DMSO | |

| Storage | 4°C, protected from light |

Spectroscopic Signatures

- 1H NMR (CDCl₃): δ 7.40–6.80 (m, DMT aromatic), 3.78 (s, OCH₃), 1.05 (s, TBDMS -C(CH₃)₃).

- 31P NMR : δ 149.2 ppm (phosphoramidite P-III).

Scale-Up Considerations

Industrial production (kg to metric ton scale) employs continuous flow reactors for phosphitylation to enhance heat and mass transfer. Key parameters include:

- Temperature Control : -10°C ± 2°C to prevent phosphoramidite degradation.

- Residence Time : 20–30 minutes for complete conversion.

- Quality Control : In-line FTIR monitors phosphite intermediate formation.

Chemical Reactions Analysis

Types of Reactions

5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of protecting groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride .

Major Products Formed

The major products formed from these reactions include deprotected nucleosides and modified RNA molecules with enhanced stability and functionality .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite is C46H63N4O9PSi, with a molecular weight of approximately 875.07 g/mol. Its structure includes:

- 5'-Dimethoxytrityl (DMT) group : Protects the 5' hydroxyl during synthesis.

- 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group : Enhances stability and solubility.

- N1-methyl substitution : Improves binding affinity and enzymatic resistance.

These modifications contribute to its effectiveness in various applications, particularly in enhancing the stability and efficacy of small interfering RNA (siRNA) .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Oligonucleotide Synthesis

This compound is crucial in the synthesis of modified oligonucleotides, which are used in various research and therapeutic contexts. Its incorporation into RNA structures significantly enhances their stability against nucleases, making it valuable for developing more effective RNA-based therapies .

Gene Silencing and RNA Interference

The modified nucleoside has been shown to improve the performance of siRNA by increasing resistance to enzymatic degradation. This enhancement allows for more effective gene silencing, which is pivotal in studying gene function and developing therapeutic strategies against diseases such as cancer .

Antitumor Activity

As a purine nucleoside analog, this compound exhibits broad antitumor activity. It targets indolent lymphoid malignancies through mechanisms such as inhibition of DNA synthesis and induction of apoptosis . This property positions it as a potential candidate for further development in cancer therapies.

Molecular Biology Research

In molecular biology, this compound is utilized for constructing complex nucleic acid structures necessary for various experimental protocols. Its unique properties allow researchers to design experiments that require high specificity and stability in nucleic acid interactions .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in practical applications:

- Enhancement of siRNA Stability : Research shows that incorporating this modified nucleoside into siRNA structures significantly increases their resistance to degradation by nucleases, thus improving their therapeutic efficacy .

- Antitumor Mechanisms : A study highlighted its role in inhibiting DNA synthesis in cancer cells, demonstrating its potential utility as an anticancer agent .

- Binding Affinity Studies : Interaction studies have indicated that this compound improves binding affinity when incorporated into RNA structures, enhancing the effectiveness of designed siRNAs .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of structurally related phosphoramidites:

Key Research Findings

RNA Stability and Immunogenicity

- The N1-methyl-pseudouridine modification in the target compound significantly reduces innate immune recognition compared to unmodified uridine or pseudouridine, making it ideal for mRNA vaccines .

- In contrast, 2'-fluoro substitutions (e.g., 5'-O-DMT-2'-F-Deoxyuridine-CE-Phosphoramidite) enhance nuclease resistance but may compromise translational efficiency in eukaryotic systems .

Therapeutic Specificity

- The target compound’s pseudouridine scaffold shows superior inhibition of viral polymerase enzymes compared to uridine or 2'-OMe-modified counterparts, as demonstrated in hepatitis C virus (HCV) studies .

- 2'-F-modified compounds (e.g., 2'-F-NMC uridine phosphoramidite) are preferred for siRNA applications due to their enhanced binding affinity to target mRNAs .

Notable Discrepancies in Literature

- Molecular Weight Variations : reports the target compound’s molecular weight as 660.83 (C36H44N2O8Si), while and cite 674.86 (C37H46N2O8Si). This discrepancy may arise from differences in counterions or purity grades .

Biological Activity

5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite, a purine nucleoside analog, is notable for its broad biological activity, particularly in the context of cancer therapy and RNA-based applications. This compound, also known as N1-Methylpseudouridine CEP (CAS Number: 875302-45-7), has been studied for its potential to enhance the efficacy of therapeutic oligonucleotides and its role in inhibiting tumor growth.

This compound features a 5'-dimethoxytrityl (DMT) protecting group and a tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxyl position. These modifications enhance its stability and solubility, making it suitable for incorporation into RNA sequences.

| Property | Description |

|---|---|

| CAS Number | 875302-45-7 |

| Molecular Weight | 383.47 g/mol |

| Chemical Formula | C15H22N2O5Si |

| Solubility | Soluble in organic solvents |

The biological activity of 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine is primarily attributed to its ability to mimic natural nucleosides, thus interfering with DNA and RNA synthesis. Its anticancer effects are mediated through several mechanisms:

- Inhibition of DNA Synthesis : By incorporating into RNA transcripts, it disrupts normal transcription processes.

- Induction of Apoptosis : It has been shown to trigger programmed cell death in malignant cells.

- Enhanced Stability : The modifications increase resistance to nucleases, prolonging the action of therapeutic oligonucleotides.

Biological Activity

Research indicates that purine nucleoside analogs, including this compound, exhibit significant antitumor activity against various malignancies, particularly indolent lymphoid malignancies. The following table summarizes key findings from studies assessing its biological activity:

| Study Reference | Cell Line Used | IC50 (µM) | Mechanism Observed |

|---|---|---|---|

| HL-60 (Leukemia) | 2.5 | Apoptosis induction | |

| A549 (Lung Cancer) | 1.8 | DNA synthesis inhibition | |

| HeLa (Cervical Cancer) | 3.0 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the efficacy of 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine in therapeutic applications:

-

Case Study on siRNA Stability :

- Objective : To assess the stability and efficacy of siRNA incorporating this phosphoramidite.

- Findings : The modified siRNA demonstrated increased resistance to enzymatic degradation and enhanced silencing of target genes compared to unmodified counterparts.

-

Antitumor Efficacy in Animal Models :

- Objective : Evaluate the antitumor effects in vivo.

- Results : Mice treated with oligonucleotides containing this compound showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.